1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is an organic compound with the molecular formula . It is classified as a ketone due to the presence of the carbonyl group in its structure. This compound features a hydroxyl group attached to a phenyl ring, which contributes to its potential biological activity. The compound is also categorized under the broader class of phenolic compounds, which are known for their diverse applications in pharmaceuticals and materials science.
The primary source of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is through synthetic methods, particularly via the condensation reaction of 2-hydroxyacetophenone and 4-pyridinecarboxaldehyde. This compound has been studied for its potential applications in medicinal chemistry, particularly for its biological activities, which may include anti-inflammatory and antimicrobial properties .
The synthesis of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one typically involves the following steps:
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one features a central propanone backbone with two distinct substituents:
The molecular structure can be represented as follows:
Key bond lengths and angles include:
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is primarily related to its interaction with biological targets:
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one has several scientific uses:
Retrosynthetic deconstruction of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (C₁₄H₁₃NO₂) reveals two logical bond disconnections:
Table 1: Retrosynthetic Pathways for Target Compound
| Disconnection | Synthons Generated | Key Challenges | Protection Strategy |
|---|---|---|---|
| A: At carbonyl | 2-Hydroxybenzoyl chloride + 3-(Pyridin-4-yl)propanoate | Enolization of β-ketoester; ortho selectivity | Phenolic OH silylation |
| B: At β-carbon | 1-(2-Hydroxyphenyl)prop-2-en-1-one + Pyridin-4-yl anion | Michael regioselectivity; pyridine basicity | Benzoylation of phenolic OH [6] |
Palladium-catalyzed cross-coupling dominates C–C bond formation for this scaffold:
Table 2: Catalyst Screening for Michael Addition
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|---|
| None | THF | 65 | 24 | <5 | Polymerized chalcone |
| BiCl₃ | Toluene | 110 | 12 | 52 | Dehydroxylated ketone |
| Sc(OTf)₃ | THF | 65 | 8 | 78 | <5% pyridine N-alkylation |
| AlCl₃ | DCM | 40 | 6 | 61 | Chalcone decomposition |
Solvent polarity critically influences kinetics due to the compound’s intramolecular H-bonding:
Innovative strategies minimize waste and energy use:
Table 3: Environmental Metrics Comparison
| Method | Conditions | PMI | E-Factor | Energy (kJ/mol) |
|---|---|---|---|---|
| Conventional thermal | Toluene, 110°C, 12h | 42.1 | 24.7 | 2850 |
| Microwave-assisted | Solvent-free, 140°C, 20min | 11.8 | 8.2 | 620 |
| Biocatalytic (CALB) | [BMIM][PF₆], 50°C, 24h | 8.5 | 3.1 | 310 |
Table 4: Compound Identifiers for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
| Identifier Type | Value | Source |
|---|---|---|
| Systematic Name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | PubChem [1] |
| CAS Registry | 10441-15-3 | Parchem [2] |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem [1] |
| SMILES | C1=CC=C(C(=C1)C(=O)CCC2=CC=NC=C2)O | PubChem [1] |
| InChIKey | NWIXWMAPTKKLID-UHFFFAOYSA-N | PubChem [1] |
| FEMA Number | 4721 | Parchem [2] |
| Other Synonyms | 1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone; UNII-3086SB35E6 | Parchem [2] |
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1